molecular formula C16H20N2O3 B1454258 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid CAS No. 1096815-25-6

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid

Cat. No. B1454258
CAS RN: 1096815-25-6
M. Wt: 288.34 g/mol
InChI Key: LBGCDDSBPGMLJC-UHFFFAOYSA-N
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Description

1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid is a chemical compound with the CAS Number: 1096815-25-6 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 1-[2-(diethylamino)-1-methyl-2-oxoethyl]-1H-indole-4-carboxylic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21) . The Canonical SMILES for this compound is CCN(CC)C(=O)C©N1C=CC2=C(C=CC=C21)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.34 g/mol . It has a XLogP3-AA value of 2.3 , indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 288.14739250 g/mol . The topological polar surface area is 62.5 Ų . The compound has a complexity of 395 .

Scientific Research Applications

Indole Synthesis and Classification

The synthesis and classification of indole compounds, including 1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid, are crucial in organic chemistry due to their broad applications in medicinal and synthetic chemistry. Indole synthesis has been a subject of extensive research, leading to the development of various methods classified into nine strategic approaches. These methods facilitate the construction of indole nuclei, essential for producing compounds with significant biological activity. The classification system for indole synthesis helps in understanding the strategic approaches and identifying new methods for constructing the indole nucleus, contributing to advancements in synthetic chemistry and drug development (Taber & Tirunahari, 2011).

Decarbamoylation of Acetylcholinesterases

Research into the decarbamoylation of acetylcholinesterases (AChE) with large carbamoyl groups, such as those in this compound, has provided insights into the mechanisms of AChE inhibitors. These studies have shown that the decarbamoylation rate constants decrease significantly with the increase in alkyl substituent size on the carbamoyl group. Understanding the decarbamoylation process and its rate-limiting steps has implications for designing effective AChE inhibitors, with applications in treating diseases such as Alzheimer's (Rosenberry & Cheung, 2019).

Biomass-Derived Levulinic Acid for Drug Synthesis

The study of biomass-derived chemicals, such as levulinic acid and its derivatives, reveals their potential in drug synthesis, showcasing an alternative to conventional petrochemical sources. Levulinic acid's unique functional groups enable its use in synthesizing a variety of drugs and medicinal compounds, highlighting the importance of green chemistry in pharmaceutical manufacturing. This approach not only reduces the environmental impact of drug synthesis but also opens new avenues for creating more sustainable and cost-effective medicinal products (Zhang et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibition of biocatalysts by carboxylic acids is essential for developing efficient bioprocessing techniques for producing chemicals and fuels from renewable resources. Research in this area focuses on the impact of carboxylic acids on microbes used in fermentation processes, aiming to engineer more robust microbial strains that can withstand inhibitory conditions. This knowledge is crucial for optimizing the production of bio-based chemicals and fuels, contributing to the advancement of the bioeconomy (Jarboe et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

The mechanism of action of indole derivatives generally involves binding with high affinity to multiple receptors, which can lead to a variety of therapeutic effects . The specific targets and mode of action would depend on the particular structure and functional groups present in the indole derivative.

The biochemical pathways affected by indole derivatives can be quite diverse, given the wide range of biological activities these compounds can have. For example, some indole derivatives might inhibit certain enzymes, leading to changes in metabolic pathways .

The pharmacokinetics of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would depend on the specific properties of the compound, such as its size, polarity, and stability. These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

The molecular and cellular effects of indole derivatives can vary widely, depending on the specific compound and its mechanism of action. Some indole derivatives might induce cell death in cancer cells, while others might inhibit viral replication .

Biochemical Analysis

Biochemical Properties

1-[1-(Diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical and physiological changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in the overall metabolic state of cells, affecting their growth and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s function, as it interacts with different biomolecules within these compartments.

properties

IUPAC Name

1-[1-(diethylamino)-1-oxopropan-2-yl]indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-4-17(5-2)15(19)11(3)18-10-9-12-13(16(20)21)7-6-8-14(12)18/h6-11H,4-5H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGCDDSBPGMLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)N1C=CC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 2
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 3
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 4
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 5
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid
Reactant of Route 6
1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid

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